Cas no 2229393-99-9 (tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate)

Tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate is a specialized carbamate derivative featuring both amino and hydroxy functional groups on a propyl backbone, attached to a methoxyphenyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in the construction of complex molecules. The tert-butyl carbamate (Boc) group provides stability and selective deprotection capabilities, while the 2-hydroxypropylamine segment offers a handle for further functionalization. Its structural features make it a valuable intermediate for the development of bioactive compounds, including potential drug candidates. The methoxy substituent enhances solubility and influences electronic properties, aiding in synthetic applications.
tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate structure
2229393-99-9 structure
Product Name:tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate
CAS No:2229393-99-9
MF:C15H24N2O4
MW:296.362064361572
CID:6015832
PubChem ID:165623986
Update Time:2025-05-20

tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate
    • EN300-1889185
    • tert-butyl N-[2-(3-amino-2-hydroxypropyl)-4-methoxyphenyl]carbamate
    • 2229393-99-9
    • Inchi: 1S/C15H24N2O4/c1-15(2,3)21-14(19)17-13-6-5-12(20-4)8-10(13)7-11(18)9-16/h5-6,8,11,18H,7,9,16H2,1-4H3,(H,17,19)
    • InChI Key: LSKHBAQOMHUGKB-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1CC(CN)O)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 296.17360725g/mol
  • Monoisotopic Mass: 296.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 93.8Ų

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tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate Related Literature

Additional information on tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate

tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate: A Comprehensive Overview

tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate, also known by its CAS number 2229393-99-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a tert-butyl group attached to a phenylcarbamate moiety, with a 4-methoxy substituent and a 3-amino-2-hydroxypropyl chain. These structural elements contribute to its intriguing chemical properties and biological activity.

The synthesis of tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate involves a series of carefully designed reactions, including nucleophilic substitution, condensation, and protection/deprotection steps. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

From a pharmacological perspective, this compound exhibits promising activity in vitro, particularly in models related to enzyme inhibition and receptor modulation. Studies published in the last year have highlighted its potential as a lead compound for developing novel therapeutic agents. For instance, investigations into its interaction with kinase enzymes suggest that it may serve as a scaffold for designing selective inhibitors, which could be valuable in oncology research.

The presence of the tert-butyl group and the methoxy substituent plays a crucial role in modulating the compound's pharmacokinetic properties. Recent research has demonstrated that these groups enhance bioavailability by improving solubility and stability in physiological conditions. Furthermore, the amino and hydroxy functionalities within the molecule contribute to its ability to form hydrogen bonds, which are essential for interactions with biological targets.

In terms of applications, tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate has shown potential in several therapeutic areas. Preclinical studies indicate that it may possess anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate cellular signaling pathways suggests applications in immunology and infectious disease research.

The development of this compound has been supported by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools have enabled precise characterization of its structure and elucidation of its dynamic behavior in solution. Recent studies utilizing computational chemistry methods have further provided insights into its electronic properties and conformational flexibility.

In conclusion, tert-butyl N-2-(3-amino-2-hydroxypropyl)-4-methoxyphenylcarbamate represents a compelling example of how structural diversity can lead to novel chemical entities with therapeutic potential. With ongoing research focusing on optimizing its pharmacokinetic profile and expanding its application scope, this compound is poised to make significant contributions to the field of medicinal chemistry.

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